2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic compound featuring a piperidine core modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methyl-1,3-thiazole-5-carboxylic acid substituent. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-15-22(24(28)29)32-23(26-15)16-10-12-27(13-11-16)25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-14H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNCMAUNGBTZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidinyl Intermediate: The piperidinyl moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a fluorenylmethoxycarbonyl chloride under basic conditions.
Thiazole Ring Formation: The thiazole ring is synthesized via a cyclization reaction involving a thioamide and an α-haloketone.
Final Coupling: The piperidinyl intermediate is then coupled with the thiazole derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Information
- Molecular Formula: C25H24N2O4S
- Molecular Weight: 448.5 g/mol
- CAS Number: 2137931-76-9
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been synthesized and tested for its efficacy against various cancer cell lines. For instance, analogs of thiazole have shown promise in inhibiting tumor growth by interfering with cell cycle progression and inducing apoptosis .
Neuroprotective Effects
Research has suggested that compounds containing piperidine and thiazole structures may possess neuroprotective effects. These compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases .
Synthetic Applications
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, leading to the development of new compounds with tailored biological activities. The ability to modify the fluorenylmethoxycarbonyl group enhances its utility in peptide synthesis and drug development .
Material Science
Polymer Chemistry
The incorporation of thiazole-containing compounds into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The thiazole ring can impart specific electronic properties, making these materials suitable for electronic applications .
Photonic Applications
Due to its unique structure, this compound has potential applications in photonic devices. Thiazole derivatives have been studied for their ability to act as light-emitting materials or as components in organic light-emitting diodes (OLEDs), leveraging their photophysical properties .
Case Study 1: Anticancer Research
A study published in MDPI evaluated the anticancer effects of various thiazole derivatives, including the compound of interest. The results demonstrated that specific modifications to the thiazole ring enhanced cytotoxicity against breast cancer cell lines, indicating a pathway for developing new anticancer agents .
Case Study 2: Neuroprotection
In a neuropharmacological study, researchers investigated the neuroprotective effects of piperidine-based compounds. The findings revealed that derivatives similar to the compound discussed exhibited significant protective effects against glutamate-induced toxicity in neuronal cultures, suggesting their potential use in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Notes:
- Heterocyclic Variations: Replacing the thiazole with oxazole (oxygen vs.
- Substituent Effects : The acetic acid derivative () lacks the thiazole ring, reducing molecular complexity and hydrophobicity. This may improve aqueous solubility but diminish target specificity.
- Stereochemistry : The R-configuration in highlights the importance of chirality in drug-receptor interactions, which could influence pharmacokinetics .
- Protecting Groups : Boc-protected analogs () offer orthogonal deprotection strategies compared to Fmoc, enabling sequential synthesis in multi-step reactions .
Biological Activity
The compound 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₃₁H₃₃N₃O₅S
- Molecular Weight : 553.68 g/mol
Biological Activity Overview
The biological activity of this compound can be classified into several categories:
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Antimicrobial Activity
- Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial strains.
- A study evaluated a series of thiazole derivatives and found that compounds with similar structures demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli .
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Anticancer Properties
- Thiazole derivatives have been linked to anticancer activity due to their ability to inhibit cell proliferation in various cancer cell lines. Research has shown that compounds containing the thiazole moiety can induce apoptosis in cancer cells .
- In vitro assays indicated that the compound can inhibit the growth of specific cancer cell lines, suggesting a potential role as an anticancer agent.
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Enzyme Inhibition
- The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways related to cancer and infectious diseases. For instance, inhibition of dihydroorotate dehydrogenase (DHODH) has been observed, which is crucial for pyrimidine biosynthesis in both humans and pathogens .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring interacts with various biological targets, including:
- P-glycoprotein (P-gp) : Studies suggest that compounds with similar structures may modulate P-gp activity, influencing drug resistance mechanisms in cancer cells .
Case Studies
Several case studies have highlighted the biological activity of thiazole-containing compounds:
- Study on Anticancer Activity
- Antimicrobial Efficacy
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
